molecular formula C20H21N3O2 B8783086 2-[2-(4-Phenylpiperazin-1-yl)ethyl]isoindole-1,3-dione CAS No. 75000-24-7

2-[2-(4-Phenylpiperazin-1-yl)ethyl]isoindole-1,3-dione

Cat. No. B8783086
M. Wt: 335.4 g/mol
InChI Key: XJIVMDLRFJXHEY-UHFFFAOYSA-N
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Patent
US07544686B2

Procedure details

4-phenylpiperazine (4.50 g, 27.74 mmol) was dissolved in 30 ml DMF, then K2CO3 (11.50 g, 83.21 mmol) and N-(2-bromoethyl)phthalimide (8.46 g, 33.28 mmol) were added thereto and stirred at about 80° C. The reaction progress and completion were confirmed using TLC (hexane:EtOAc=1:1). Upon completion of the reaction, water was added to the reaction mixture and then was extracted with CH2Cl2. The organic layer was dried over anhydrous MgSO4, filtered and concentrated under reduced pressure. The concentrate was separated by column chromatography (hexane:EtOAc:CH2Cl2=3:1:2) to obtain the titled compound.
Quantity
4.5 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
11.5 g
Type
reactant
Reaction Step Two
Quantity
8.46 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
55.6%

Identifiers

REACTION_CXSMILES
[C:1]1([N:7]2[CH2:12][CH2:11][NH:10][CH2:9][CH2:8]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C([O-])([O-])=O.[K+].[K+].Br[CH2:20][CH2:21][N:22]1[C:26](=[O:27])[C:25]2=[CH:28][CH:29]=[CH:30][CH:31]=[C:24]2[C:23]1=[O:32].CCCCCC>CN(C=O)C.O.CCOC(C)=O>[C:1]1([N:7]2[CH2:12][CH2:11][N:10]([CH2:20][CH2:21][N:22]3[C:23](=[O:32])[C:24]4[C:25](=[CH:28][CH:29]=[CH:30][CH:31]=4)[C:26]3=[O:27])[CH2:9][CH2:8]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
4.5 g
Type
reactant
Smiles
C1(=CC=CC=C1)N1CCNCC1
Name
Quantity
30 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
11.5 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
8.46 g
Type
reactant
Smiles
BrCCN1C(C=2C(C1=O)=CC=CC2)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCC
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
stirred at about 80° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added to the reaction mixture
EXTRACTION
Type
EXTRACTION
Details
was extracted with CH2Cl2
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The concentrate was separated by column chromatography (hexane:EtOAc:CH2Cl2=3:1:2)

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)N1CCN(CC1)CCN1C(C2=CC=CC=C2C1=O)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 55.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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